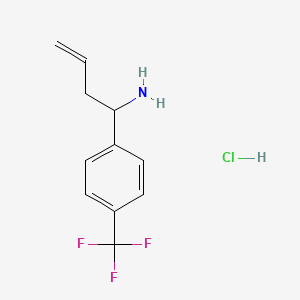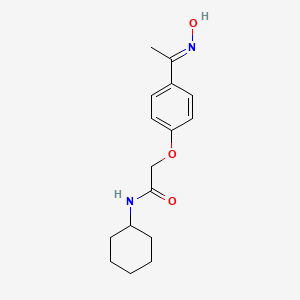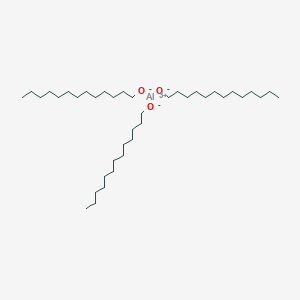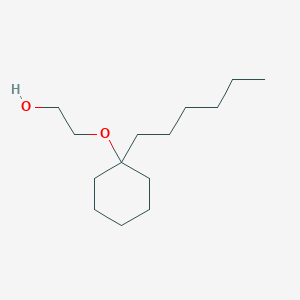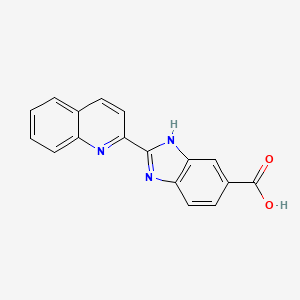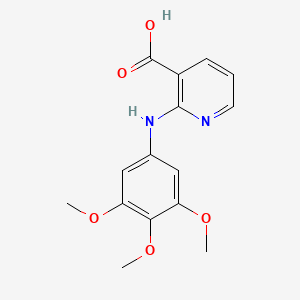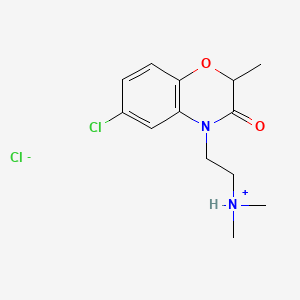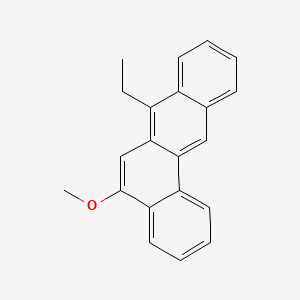
BENZ(a)ANTHRACENE, 7-ETHYL-5-METHOXY-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Ethyl-5-methoxybenzo[b]phenanthrene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons. This compound is characterized by its complex structure, which includes an ethyl group at the 7th position and a methoxy group at the 5th position on the benzo[b]phenanthrene skeleton. Polycyclic aromatic hydrocarbons are known for their diverse chemical properties and significant roles in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-5-methoxybenzo[b]phenanthrene typically involves multi-step organic reactions. One common approach is the bromination of phenanthrene derivatives followed by methoxylation. For instance, the bromination of 9-bromophenanthrene can yield a mixture of brominated products, which can then be converted to methoxy derivatives using copper(I) iodide-catalyzed methoxylation reactions . The reaction conditions often include the use of solvents and prolonged reaction times to achieve high selectivity.
Industrial Production Methods: While specific industrial production methods for 7-Ethyl-5-methoxybenzo[b]phenanthrene are not well-documented, the general principles of organic synthesis and purification apply. Industrial production would likely involve large-scale bromination and methoxylation processes, followed by chromatographic purification to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Ethyl-5-methoxybenzo[b]phenanthrene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like sulfuric acid or nitric acid under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydrogenated phenanthrene derivatives.
Wissenschaftliche Forschungsanwendungen
7-Ethyl-5-methoxybenzo[b]phenanthrene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 7-Ethyl-5-methoxybenzo[b]phenanthrene involves its interaction with various molecular targets and pathways. The compound’s aromatic structure allows it to intercalate into DNA, potentially disrupting cellular processes. Additionally, its methoxy and ethyl groups may influence its binding affinity to specific enzymes or receptors, modulating biological activity.
Vergleich Mit ähnlichen Verbindungen
Phenanthrene: A parent compound with a simpler structure lacking the ethyl and methoxy groups.
Methoxyphenanthrene: Compounds with methoxy groups at different positions on the phenanthrene skeleton.
Ethylphenanthrene: Compounds with ethyl groups at various positions on the phenanthrene skeleton.
Uniqueness: 7-Ethyl-5-methoxybenzo[b]phenanthrene is unique due to the specific positioning of its ethyl and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to other phenanthrene derivatives.
Eigenschaften
CAS-Nummer |
63020-60-0 |
|---|---|
Molekularformel |
C21H18O |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
7-ethyl-5-methoxybenzo[a]anthracene |
InChI |
InChI=1S/C21H18O/c1-3-15-16-9-5-4-8-14(16)12-19-17-10-6-7-11-18(17)21(22-2)13-20(15)19/h4-13H,3H2,1-2H3 |
InChI-Schlüssel |
XXPLOVQYXLTUEV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C2C=C(C3=CC=CC=C3C2=CC4=CC=CC=C41)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Octadecanoic acid;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B13756279.png)
![6-nitro-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B13756289.png)
![10-Methyl-3-azaspiro[5.5]undecane](/img/structure/B13756300.png)
